molecular formula C17H25N3O5S B2835702 methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate CAS No. 2380178-48-1

methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate

Cat. No.: B2835702
CAS No.: 2380178-48-1
M. Wt: 383.46
InChI Key: UIOFQVOSENFWEL-UHFFFAOYSA-N
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Description

methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring, a cyclobutyl group, and a sulfamoylphenyl moiety, making it a unique and versatile molecule for study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate typically involves multiple steps, including the formation of the morpholine ring, the cyclobutyl group, and the sulfamoylphenyl moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature and databases .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis techniques, optimizing reaction conditions to maximize yield and purity. These methods would also consider cost-effectiveness and environmental impact, ensuring that the production process is sustainable and efficient .

Chemical Reactions Analysis

Types of Reactions

methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and safety profile .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl N-[4-({[1-(morpholin-4-yl)cyclobutyl]methyl}sulfamoyl)phenyl]carbamate include other carbamate derivatives and compounds with morpholine or cyclobutyl groups. Examples include:

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties.

Properties

IUPAC Name

methyl N-[4-[(1-morpholin-4-ylcyclobutyl)methylsulfamoyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O5S/c1-24-16(21)19-14-3-5-15(6-4-14)26(22,23)18-13-17(7-2-8-17)20-9-11-25-12-10-20/h3-6,18H,2,7-13H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIOFQVOSENFWEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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